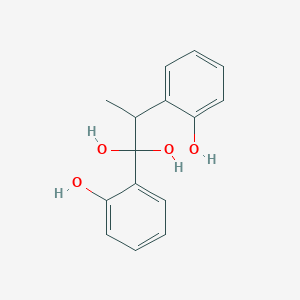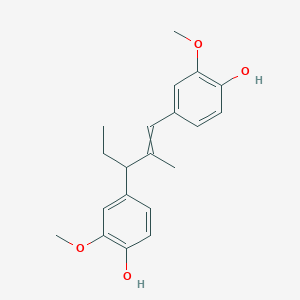![molecular formula C12H12O5 B14459705 Ethanone, 1-[2,4-bis(acetyloxy)phenyl]- CAS No. 72712-19-7](/img/structure/B14459705.png)
Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2,4-bis(acetyloxy)phenyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of two acetyloxy groups attached to a phenyl ring, which is further connected to an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2,4-bis(acetyloxy)phenyl]- typically involves the acetylation of a phenolic compound. One common method includes the reaction of 2,4-dihydroxyacetophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[2,4-bis(acetyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced forms of the compound.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
Ethanone, 1-[2,4-bis(acetyloxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[2,4-bis(acetyloxy)phenyl]- involves its interaction with various molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may participate in further chemical reactions. The phenyl ring can engage in π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 2-(acetyloxy)-1-phenyl-: Similar structure but with only one acetyloxy group.
1-(2,4-Bis(benzyloxy)phenyl)ethanone: Contains benzyloxy groups instead of acetyloxy groups.
Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-: Features methoxy groups on the phenyl ring.
Uniqueness
Ethanone, 1-[2,4-bis(acetyloxy)phenyl]- is unique due to the presence of two acetyloxy groups, which enhance its reactivity and potential applications. The specific arrangement of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
72712-19-7 |
|---|---|
Formule moléculaire |
C12H12O5 |
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
(4-acetyl-3-acetyloxyphenyl) acetate |
InChI |
InChI=1S/C12H12O5/c1-7(13)11-5-4-10(16-8(2)14)6-12(11)17-9(3)15/h4-6H,1-3H3 |
Clé InChI |
FKSHOQTWUWCWTG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


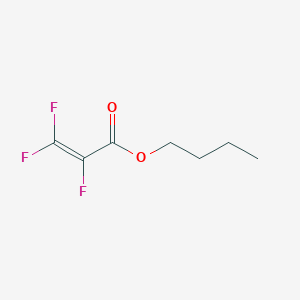
![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)
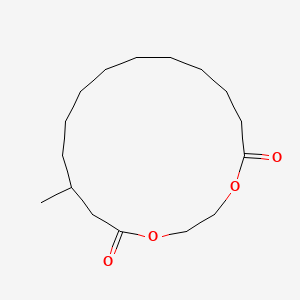

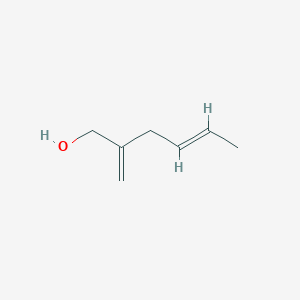


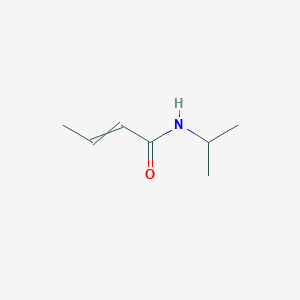
phosphane](/img/structure/B14459667.png)
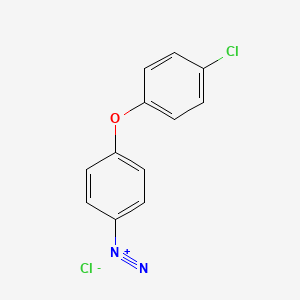
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
